3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10818392
InChI: InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol

3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC10818392

Molecular Formula: C21H20N2O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one -

Specification

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
IUPAC Name 3-(4-benzylpiperazine-1-carbonyl)chromen-2-one
Standard InChI InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Standard InChI Key RVAQGDLGGDLLDD-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromen-2-one backbone (a fused benzene and α-pyrone ring) substituted at the 3-position with a 4-benzylpiperazine-1-carbonyl group. The benzylpiperazine moiety introduces a hydrophobic aromatic component, while the carbonyl bridge enhances electronic conjugation between the two domains. Key structural identifiers include:

PropertyValue
IUPAC Name3-(4-benzylpiperazine-1-carbonyl)chromen-2-one
Molecular FormulaC21H20N2O3\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight348.4 g/mol
Canonical SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
PubChem CID725572

The chromenone system contributes rigidity and planar geometry, which may facilitate π-π stacking interactions in biological targets, whereas the benzylpiperazine group offers conformational flexibility for receptor binding .

Synthetic Methodologies and Optimization

Core Synthesis Strategies

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves coupling a preformed chromen-2-one derivative with a functionalized benzylpiperazine precursor. Key steps include:

  • Chromenone Activation: The 3-position of chromen-2-one is activated for nucleophilic acyl substitution, often via conversion to an acid chloride or mixed carbonate.

  • Benzylpiperazine Functionalization: Benzylpiperazine is modified to introduce a reactive nucleophile (e.g., amine) at the 1-position, enabling coupling with the activated chromenone .

A representative procedure involves reacting chromen-2-one-3-carbonyl chloride with 4-benzylpiperazine in the presence of a base such as potassium carbonate (K2CO3\text{K}_{2}\text{CO}_{3}) in polar aprotic solvents like N,N\text{N,N}-dimethylformamide (DMF) .

Reaction Optimization and Yields

Data from analogous syntheses highlight critical parameters for yield optimization:

ConditionValueYield (%)Citation
SolventDMF52.7
Temperature0–20°C52.7
BaseK2CO3\text{K}_{2}\text{CO}_{3}52.7
Reaction Time60 hours52.7

Extended reaction times and elevated temperatures (e.g., 80°C) improve conversion rates but may promote side reactions such as piperazine ring degradation . Purification via silica gel chromatography or recrystallization is typically required to isolate the product.

Comparative Analysis with Structural Analogs

Brominated Derivative: 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one

The brominated analog (Molecular Formula: C21H19BrN2O3\text{C}_{21}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{3}, MW: 427.3 g/mol) introduces a halogen at the 6-position, altering electronic distribution and steric bulk. Comparative properties include:

PropertyTarget CompoundBrominated Analog
Molecular Weight348.4 g/mol427.3 g/mol
Halogen PresenceNoYes (Br)
Predicted LogP~3.2~3.8

The bromine atom may enhance binding to hydrophobic enzyme pockets but could increase metabolic instability due to potential dehalogenation.

Future Research Directions

Biological Screening Priorities

  • In vitro profiling against neurological targets (e.g., 5-HT1A_{1A} receptors) and microbial strains (e.g., Staphylococcus aureus).

  • ADMET Studies: Solubility, plasma protein binding, and cytochrome P450 interactions.

Synthetic Chemistry Advancements

  • Development of one-pot coupling methods to reduce purification steps.

  • Exploration of green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

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